molecular formula C17H13N3O3 B14143043 6-(indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione CAS No. 883469-84-9

6-(indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione

Cat. No.: B14143043
CAS No.: 883469-84-9
M. Wt: 307.30 g/mol
InChI Key: AQFQPHKDGFUCGQ-UHFFFAOYSA-N
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Description

6-(Indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione is a complex organic compound that features both indoline and quinoxaline moieties. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione typically involves the following steps:

    Formation of Indoline Moiety: Indoline can be synthesized from aniline through a series of reactions including cyclization.

    Formation of Quinoxaline Moiety: Quinoxaline can be synthesized by the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound.

    Coupling Reaction: The indoline and quinoxaline moieties are then coupled together through a carbonylation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, including the use of catalysts and optimized reaction conditions to increase yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indoline moiety.

    Reduction: Reduction reactions could also occur, potentially affecting the quinoxaline ring.

    Substitution: Various substitution reactions could be performed on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

6-(Indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural similarity to other bioactive compounds.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, affecting their activity. The indoline and quinoxaline moieties might interact with different molecular targets, leading to a range of biological effects.

Comparison with Similar Compounds

Similar Compounds

    Indoline Derivatives: Compounds like indomethacin, which is used as an anti-inflammatory drug.

    Quinoxaline Derivatives: Compounds like quinoxaline-2,3-dione, which is known for its neuroprotective properties.

Uniqueness

6-(Indoline-1-carbonyl)quinoxaline-2,3(1H,4H)-dione is unique due to the combination of indoline and quinoxaline moieties, which may confer unique biological activities and chemical properties not seen in simpler compounds.

Properties

CAS No.

883469-84-9

Molecular Formula

C17H13N3O3

Molecular Weight

307.30 g/mol

IUPAC Name

6-(2,3-dihydroindole-1-carbonyl)-1,4-dihydroquinoxaline-2,3-dione

InChI

InChI=1S/C17H13N3O3/c21-15-16(22)19-13-9-11(5-6-12(13)18-15)17(23)20-8-7-10-3-1-2-4-14(10)20/h1-6,9H,7-8H2,(H,18,21)(H,19,22)

InChI Key

AQFQPHKDGFUCGQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)C3=CC4=C(C=C3)NC(=O)C(=O)N4

solubility

43 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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